Populigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

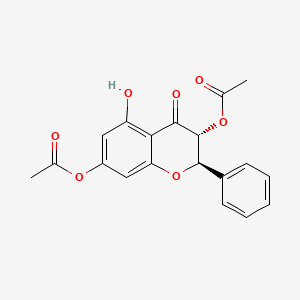

IUPAC Name |

[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPBJCBJRYFGP-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Flavonoid: A Technical Guide to the Discovery and Isolation of Populigenin (Tectochrysin) from Populus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of populigenin, a flavonoid more commonly known as tectochrysin (B192502) (5-hydroxy-7-methoxyflavone), with a specific focus on its discovery and isolation from various Populus species. While the term "this compound" is not prevalent in contemporary scientific literature, historical context and phytochemical analyses suggest its identity as tectochrysin, a compound of significant interest due to its diverse biological activities. This document details the extraction, purification, and characterization methodologies for tectochrysin from poplar sources, presents quantitative data on its occurrence, and visualizes key signaling pathways modulated by this flavonoid, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: Unraveling the Identity of this compound

The name "this compound" is sparsely documented, leading to initial challenges in its identification. However, phytochemical investigations of Populus species, from which the name is likely derived, consistently report the presence of the O-methylated flavone, tectochrysin. Tectochrysin, also referred to as 7-O-methylchrysin, is structurally a derivative of chrysin (B1683763) and is recognized as a significant constituent of poplar bud exudates and bark.[1][2][3] These resinous exudates from poplar buds are also a primary source of bee propolis, a substance known for its medicinal properties, where tectochrysin is a notable component.[2][4]

Tectochrysin has garnered considerable attention for its broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[2][4] Its potential as a therapeutic agent is underscored by its ability to modulate key cellular signaling pathways, such as the NF-κB and JAK/STAT pathways, and to activate death receptors in cancer cells.[2][5][6] This guide will henceforth refer to the compound as tectochrysin, providing a detailed exploration of its scientific journey from the natural source to its characterization and potential applications.

Quantitative Analysis of Tectochrysin in Populus Species

The concentration of tectochrysin can vary significantly among different Populus species and even within different parts of the same plant. The following tables summarize the quantitative data available in the literature, providing a comparative look at the abundance of this flavonoid.

Table 1: Tectochrysin Content in Populus Bud Extracts

| Populus Species | Plant Part | Extraction Method | Tectochrysin Content (% of dry material) | Reference |

| Populus balsamifera | Buds | Ethanol (B145695) Extraction | 0.54% | [7] |

| Populus nigra | Buds | Not Specified | Present (quantification not specified) | [1][8] |

| Populus trichocarpa | Buds | Ethanolic Extraction | Present (major flavonoid) | [3] |

| Populus tacamahaca x P. trichocarpa | Buds | Ethanolic Extraction | Present (major flavonoid) | [3] |

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed for the extraction, isolation, and characterization of tectochrysin from Populus species.

General Extraction of Flavonoids from Populus Bark

This protocol is a generalized procedure for the sequential extraction of phenolic compounds, including tectochrysin, from poplar bark.[9]

-

Sample Preparation: Air-dry the Populus bark and grind it into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place the powdered bark in a thimble and insert it into a Soxhlet extractor.

-

Perform sequential extractions with solvents of increasing polarity. A typical sequence is:

-

n-hexane (24 hours)

-

Dichloromethane (24 hours)

-

Ethyl acetate (B1210297) (24 hours)

-

Methanol (B129727) (24 hours)

-

Water (24 hours)

-

-

Tectochrysin, being moderately polar, is expected to be primarily in the ethyl acetate and methanol fractions.

-

-

Solvent Evaporation: After each extraction, evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of Tectochrysin

The following is a general workflow for the isolation and purification of tectochrysin from a crude poplar bud extract.[10]

-

Crude Extract Preparation: Extract dried and powdered poplar buds with 90% ethanol using a Soxhlet apparatus at 60°C for 24 hours. Filter the extract and evaporate the solvent to yield a resinous crude extract.[11]

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a solvent gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate gradually increasing.[10]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

-

-

Purification: Combine the fractions containing tectochrysin and further purify them by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The identification and structural confirmation of isolated tectochrysin are typically achieved through a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the characteristic absorption maxima of the flavonoid structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tectochrysin and a general experimental workflow for its isolation and identification.

Caption: General workflow for the isolation and identification of tectochrysin.

Caption: Tectochrysin's inhibition of the NF-κB signaling pathway.

Caption: Tectochrysin-induced apoptosis via the extrinsic death receptor pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer effect of tectochrysin in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.uran.ua [journals.uran.ua]

- 8. iris.unito.it [iris.unito.it]

- 9. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Characterization of Novel Salicinoids in Poplar Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recent advancements in the characterization of novel salicinoids from poplar bark. It covers the identification of new compounds, their quantitative distribution, detailed experimental protocols for their analysis, and the elucidation of their biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction to Novel Poplar Salicinoids

Poplar (Populus spp.) trees are a rich source of specialized metabolites, particularly salicinoids, which are phenolic glycosides known for their defensive roles against herbivores and pathogens.[1][2][3] While salicin (B1681394) and its derivatives have been extensively studied, recent research has led to the discovery and characterization of novel salicinoids, expanding our understanding of the chemical diversity within the Salicaceae family.[4][5]

Among the recent discoveries are sulfated salicinoids, such as salicin-7-sulfate and the previously undescribed salirepin-7-sulfate .[4][6] These findings highlight the importance of employing advanced analytical techniques to uncover previously hidden components of the poplar metabolome. The biosynthesis of these compounds is also an active area of research, with enzymes like UDP-dependent glycosyltransferases (UGTs) and sulfotransferases (SOTs) identified as key players.[1][4][6][7] Understanding the structure and bioactivity of these novel salicinoids is crucial for exploring their potential applications in medicine and other industries.

Quantitative Data on Novel Salicinoids

The distribution and concentration of novel salicinoids can vary significantly between different poplar species and even within different tissues of the same plant. The following tables summarize the available quantitative data for recently characterized salicinoids.

Table 1: Concentration of Sulfated Salicinoids in Populus trichocarpa Tissues

| Compound | Tissue | Concentration (µg/g dry weight) |

| Salicin-7-sulfate | Leaves | ~1500 |

| Petioles | ~1000 | |

| Stems | ~500 | |

| Roots | <100 | |

| Salirepin-7-sulfate | Leaves | ~1200 |

| Petioles | ~800 | |

| Stems | ~400 | |

| Roots | <100 |

Data synthesized from information presented in Lackus et al. (2020).[4]

Table 2: Method Detection and Quantification Limits for Salicinoids by µHPLC-DAD

| Compound | Method Detection Limit (% dry weight) | Method Quantification Limit (% dry weight) |

| Salicin | 0.1 | 0.2 |

| Salicortin | 0.001 | 0.02 |

| HCH-salicortin | 0.02 | 0.06 |

| Tremulacin | 0.0006 | 0.002 |

This table provides the detection and quantification limits for common salicinoids, which are essential for the analysis of novel derivatives.[8]

Experimental Protocols

The characterization of novel salicinoids relies on a combination of extraction, separation, and structural elucidation techniques. Below are detailed methodologies for key experiments.

Extraction of Salicinoids from Poplar Bark

This protocol outlines a general procedure for the extraction of salicinoids from poplar bark tissue.

-

Sample Preparation: Collect fresh poplar bark and immediately freeze it in liquid nitrogen. Lyophilize the frozen tissue to dryness and then grind it into a fine powder using a ball mill or mortar and pestle.

-

Solvent Extraction: Weigh approximately 100 mg of the dried, powdered bark into a microcentrifuge tube. Add 1 mL of 80% methanol (B129727) (MeOH) in water.

-

Extraction Process: Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 1 mL of 80% MeOH, following steps 3-5. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[8][9]

Analysis by Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS)

UHPLC-MS is a powerful technique for the separation and identification of novel salicinoids.[9][10][11]

-

Instrumentation: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Column: Employ a reverse-phase column suitable for separating phenolic compounds, such as a C18 column (e.g., Zorbax SB C18).[8]

-

Mobile Phase: Use a binary solvent system.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: Program a suitable gradient to separate the compounds of interest. An example gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

Flow Rate: Set the flow rate to approximately 0.3 mL/min.

-

MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode to detect the deprotonated molecular ions [M-H]⁻ of the salicinoids.[9]

-

Data Analysis: Process the acquired data using appropriate software to identify peaks corresponding to known and potentially novel salicinoids based on their retention times and accurate mass-to-charge ratios (m/z).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural determination of a novel salicinoid, NMR spectroscopy is indispensable.

-

Isolation of Pure Compound: Isolate the compound of interest from the crude extract using preparative HPLC.

-

Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or DMSO-d6).

-

NMR Experiments: Acquire a suite of NMR spectra, including:

-

¹H NMR: To determine the number and type of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular structure.

-

-

Structure Determination: Analyze the NMR data to piece together the chemical structure of the novel salicinoid, including the stereochemistry where possible. The discovery of salicin-7-sulfate was confirmed using NMR.[5]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in salicinoid research.

Biosynthetic Pathway of Salicinoids in Poplar

This diagram outlines the proposed biosynthetic pathway leading to the formation of salicinoids, highlighting the role of recently identified enzymes.

Caption: Proposed biosynthetic pathway of salicinoids in poplar.

Experimental Workflow for Novel Salicinoid Characterization

This diagram illustrates a typical workflow for the discovery and characterization of novel salicinoids from poplar bark.

Caption: Workflow for novel salicinoid discovery.

Conclusion and Future Perspectives

The study of salicinoids in poplar is a rapidly evolving field, with new analytical techniques continually enabling the discovery of novel compounds.[3] The characterization of sulfated salicinoids and the elucidation of the roles of enzymes like UGT71L1 and SOT1 have significantly advanced our understanding of the chemical ecology and biochemistry of these important trees.[1][4][7] Future research should focus on the complete elucidation of the salicinoid biosynthetic pathway, the exploration of the bioactivity of these novel compounds for potential pharmaceutical applications, and the use of metabolomic and genomic approaches to understand the regulation of their production in response to environmental cues.[3][12] This guide provides a solid foundation for researchers to build upon in their exploration of the rich chemical diversity of poplar bark.

References

- 1. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]

- 2. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Gycosides in Populus tremula Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Biosynthetic Pathway of Salicyl Alcohol Glycosides: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Machinery Behind Salicylate-Based Plant Defenses

This technical guide provides a comprehensive overview of the biosynthetic pathway of salicyl alcohol glycosides, a class of specialized metabolites crucial for the defense mechanisms of many plants, most notably in the Salicaceae family (poplars and willows). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic reactions, key intermediates, and regulatory aspects of this pathway. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of the core biological processes to facilitate a deeper understanding and further investigation in this field.

Introduction to Salicyl Alcohol Glycosides

Salicyl alcohol glycosides, with salicin (B1681394) being the most well-known example, are a diverse group of phenolic glycosides. They are characterized by a salicyl alcohol core linked to a glucose moiety, which can be further acylated with various organic acids. These compounds play a significant role in plant-herbivore interactions, acting as feeding deterrents and pro-toxins. Upon ingestion by herbivores, they are hydrolyzed to the more toxic salicyl alcohol. The historical significance of these compounds is underscored by the fact that salicin from willow bark was the original source for the synthesis of acetylsalicylic acid, commonly known as aspirin. Understanding the biosynthesis of these molecules is not only critical for ecological studies but also holds potential for applications in drug discovery and metabolic engineering.

The Core Biosynthetic Pathway

The biosynthesis of salicyl alcohol glycosides originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway proceeds through a series of enzymatic steps, involving key intermediates and enzymes that have been elucidated through a combination of radiolabeling studies, genetic analyses, and biochemical characterization.

The biosynthesis of β-d-salicin is associated with the phenylpropanoid pathway, commencing with L-phenylalanine[1]. This process is understood to involve five main steps: deamination, ortho-hydroxylation, β-oxidation, C2 unit elimination, and glucosylation[1].

From Phenylalanine to Benzoic Acid

The initial steps of the pathway convert L-phenylalanine, an aromatic amino acid derived from the shikimate pathway, into benzoic acid. This conversion can occur through two primary routes: the β-oxidative and the non-β-oxidative pathways. In Populus, evidence suggests that the β-oxidative pathway, involving the shortening of the three-carbon side chain of cinnamic acid, is a key route.

Key Intermediates and Acyltransferases

Recent research has highlighted the importance of benzoylated intermediates in the biosynthesis of more complex salicinoids like salicortin (B1681395). Two key acyltransferases, benzoyl-CoA:benzyl (B1604629) alcohol O-benzoyltransferase (BEBT) and benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT) , have been identified in poplar. These enzymes catalyze the formation of benzyl benzoate (B1203000) and salicyl benzoate, respectively[2]. Benzyl benzoate is considered a potential precursor for salicortin biosynthesis[3][4].

The Central Role of UGT71L1

A pivotal step in the pathway is the glucosylation of a salicyl moiety. A UDP-dependent glycosyltransferase, UGT71L1 , has been identified as a central enzyme in salicinoid biosynthesis in poplar[3]. UGT71L1 has been shown to specifically glucosylate salicyl benzoate[5][6]. Knockout of the UGT71L1 gene in poplar using CRISPR/Cas9 technology resulted in a significant reduction in the major salicinoids, confirming its essential role in the pathway[5][7]. Interestingly, these knockout lines still produced some salicin, suggesting the existence of an alternative biosynthetic route to this specific glycoside[5][6].

Formation of Salicin and Salicortin

The glucosylated intermediate, salicyl benzoate glucoside, is then thought to be a precursor for the formation of more complex salicinoids like salicortin. The conversion of the benzoyl moiety of salicyl benzoate glucoside into the 6-hydroxy-2-cyclohexen-on-oyl (HCH) group of salicortin likely involves a series of oxidative reactions. The exact enzymatic steps for this conversion are still under investigation.

For the biosynthesis of salicin, two routes have been proposed. One route may proceed through the glucosylation of salicyl alcohol. However, studies with radiolabeled salicyl alcohol showed only a 46.4% incorporation into β-d-salicin, with the remainder forming an ortho-hydroxybenzylglucoside, suggesting it may not be the direct precursor in higher plants[8]. An alternative route to salicin involves the glucosylation of salicylaldehyde (B1680747) to form helicin, which is then reduced to salicin[8][9].

Quantitative Data

Quantitative analysis of the biosynthetic pathway of salicyl alcohol glycosides provides crucial insights into the efficiency of enzymatic reactions and the abundance of key metabolites. The following tables summarize the available quantitative data from various studies.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the pathway are essential for understanding their substrate specificity and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | Vmax/Km | Reference |

| UGT71L1 | Salicyl benzoate | 11.0 | 25.1 | 2.28 | [10] |

| UGT78M1 | Salicyl benzoate | 16.2 | 1.8 | 0.11 | [10] |

| BEBT | Benzyl alcohol | 46.8 | - | - | [11] |

| BEBT | Cinnamyl alcohol | 97.8 | - | - | [11] |

| BEBT | Benzoyl-CoA | 20.5 | - | - | [11] |

| BEBT | Cinnamoyl-CoA | 464 | - | - | [11] |

| BEBT | Acetyl-CoA | 818 | - | - | [11] |

Note: Vmax values for BEBT were not provided in the available source.

Metabolite Concentrations in Populus Tissues

The concentrations of salicyl alcohol glycosides and their precursors can vary significantly depending on the plant species, tissue type, and environmental conditions.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Total Salicylic (B10762653) Compounds | P. ×berolinensis | Leaves | 47.14 | [12] |

| Total Flavonoids | P. nigra | Leaves | 8.02 | [12] |

| Salicylates | Populus spp. | Bark | 0.5 - 10% (w/w) | [13] |

| Salicylates | Populus spp. | Leaves | up to 15% (w/w) | [13] |

| Salicin | P. tremula | Leaves | 0.0005 - 0.0024 | [14] |

| Tremulacin | P. tremula | Leaves | 0.0001 - 0.004 | [14] |

| 2'-O-cinnamoyl-salicortin | P. tremula | Leaves | up to 0.0021 | [14] |

Isotope Labeling Experiments

Radiolabeling studies have been instrumental in tracing the flow of precursors through the biosynthetic pathway.

| Labeled Precursor | Product | Incorporation (%) | Plant Species | Reference |

| Radiolabeled Salicyl Alcohol | β-d-salicin | 46.4 | Higher plants | [8] |

| [U-14C]L-phenylalanine | Elicited xanthone | Efficient | H. androsaemum | [15] |

| [7-14C]benzoic acid | Elicited xanthone | Efficient | H. androsaemum | [15] |

| [7-14C]3-hydroxybenzoic acid | Elicited xanthone | Efficient | H. androsaemum | [15] |

| [7-14C]3-hydroxybenzoic acid | Xanthones | Efficient | C. erythraea | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthetic pathway of salicyl alcohol glycosides.

CRISPR/Cas9-Mediated Gene Knockout of UGT71L1 in Populus

This protocol describes the generation of UGT71L1 knockout poplar plants using the CRISPR/Cas9 system, a powerful tool for functional genomics.

4.1.1. Vector Construction

-

gRNA Design: Design a specific guide RNA (gRNA) sequence targeting an exon of the UGT71L1 gene in Populus. The gRNA sequence used in previous studies can be a reference[5]. Ensure the gRNA has high on-target and low off-target scores using available bioinformatics tools.

-

Vector Assembly: Assemble the gRNA expression cassette, typically driven by a U6 promoter, into a binary vector containing the Cas9 nuclease gene driven by a strong constitutive promoter (e.g., 2xCaMV35S). The pC1300-Cas9 vector system is a suitable choice for poplar transformation[11]. The final vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance).

4.1.2. Agrobacterium-Mediated Transformation of Populus

-

Explant Preparation: Use leaf discs or stem segments from in vitro-grown Populus tremula x P. alba plantlets as explants.

-

Agrobacterium Culture: Transform the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). Grow an overnight culture of the transformed Agrobacterium in liquid medium containing appropriate antibiotics.

-

Infection and Co-cultivation: Harvest the Agrobacterium cells by centrifugation and resuspend them in an infection medium to an OD600 of 0.3-0.4[11]. Immerse the explants in the bacterial suspension for a defined period (e.g., 20 minutes)[16]. Co-cultivate the infected explants on a solid medium in the dark for 2-3 days[11].

-

Selection and Regeneration: Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent to eliminate residual Agrobacterium. Subculture the explants regularly on fresh selection medium to promote the growth of transgenic calli and subsequent shoot regeneration.

-

Rooting and Acclimatization: Excise regenerated shoots and transfer them to a rooting medium. Once rooted, acclimatize the transgenic plantlets to greenhouse conditions.

4.1.3. Analysis of Transgenic Plants

-

Genomic DNA Extraction and PCR: Extract genomic DNA from the leaves of putative transgenic plants. Perform PCR to confirm the presence of the Cas9 and selectable marker genes.

-

Mutation Analysis: Amplify the target region of the UGT71L1 gene by PCR and sequence the amplicons to identify CRISPR/Cas9-induced mutations (insertions, deletions).

-

Metabolite Analysis: Extract and analyze the phenolic glycoside profiles of the knockout and wild-type plants using HPLC or LC-MS/MS to confirm the functional consequence of the gene knockout.

Heterologous Expression and Purification of UGT71L1

This protocol describes the production of recombinant UGT71L1 protein in Escherichia coli for in vitro biochemical characterization.

-

Vector Construction: Clone the full-length coding sequence of UGT71L1 into a suitable E. coli expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).

-

Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

-

Cell Lysis and Protein Purification: Harvest the bacterial cells by centrifugation and lyse them by sonication. Purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.

In Vitro Enzyme Assay for UGT71L1

This protocol describes a method to measure the enzymatic activity of purified recombinant UGT71L1.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the acceptor substrate (e.g., salicyl benzoate), the sugar donor (UDP-glucose), and the purified UGT71L1 enzyme.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Analysis: Stop the reaction by adding a quenching solution (e.g., methanol). Analyze the formation of the glucosylated product by HPLC or LC-MS/MS.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language, provide visual representations of the biosynthetic pathway and key experimental workflows.

Caption: Overview of the biosynthetic pathway of salicyl alcohol glycosides.

Caption: Workflow for CRISPR/Cas9-mediated knockout of UGT71L1 in Populus.

Caption: Workflow for the in vitro enzyme assay of UGT71L1.

Conclusion

The biosynthetic pathway of salicyl alcohol glycosides is a complex and fascinating area of plant biochemistry. While significant progress has been made in identifying key enzymes and intermediates, many aspects of the pathway, particularly the later steps in the formation of complex salicinoids and the intricate regulatory networks, remain to be fully elucidated. The experimental approaches detailed in this guide provide a solid foundation for researchers to further unravel the complexities of this important metabolic pathway. A deeper understanding of salicyl alcohol glycoside biosynthesis will not only enhance our knowledge of plant chemical ecology but also open up new avenues for the biotechnological production of valuable pharmaceuticals and other high-value chemicals.

References

- 1. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unexpected Connections: Salicinoid Biosynthesis in Poplar [dspace.library.uvic.ca]

- 4. UDP-Glo™ Glycosyltransferase Assay [promega.jp]

- 5. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. utupub.fi [utupub.fi]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying plant phenotypes with isotopic labeling & metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Poplar Transformation | Springer Nature Experiments [experiments.springernature.com]

The Natural Distribution and Biological Significance of Populigenin-like Compounds in the Salicaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salicaceae family, encompassing willows (Salix spp.) and poplars (Populus spp.), is a rich source of bioactive phenolic compounds, notably salicinoids. Among these, populigenin (B15129853) and its derivatives represent a class of compounds with significant therapeutic potential, primarily due to their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the natural distribution of this compound-like compounds within the Salicaceae family, details established experimental protocols for their analysis, and explores their interaction with key cellular signaling pathways.

Data Presentation: Quantitative Distribution of Salicinoids in Salicaceae

While specific quantitative data for this compound remains limited in readily available literature, extensive research has been conducted on closely related and precursor salicinoid compounds. The following tables summarize the reported concentrations of major salicinoids in various Salix and Populus species, providing a comparative overview of their distribution.

Table 1: Concentration of Salicinoids in Various Salix Species

| Species | Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Salix purpurea | Salicin (B1681394) | Bark | 3.04 - 10.96 | [1] |

| Salicortin | Bark | Present | [1] | |

| Tremulacin | Bark | Present | [1] | |

| Salix alba | Salicin | Bark | ~20 | [2] |

| Total Phenolics | Bark | 53.2 - 63.1 | [2] | |

| Salix alba | Total Phenolics | Leaves | 55.76 | [1] |

| Salix alba | Total Phenolics | Bark | 23.30 | [1] |

Table 2: Total Phenolic and Flavonoid Content in Various Populus Species

| Species | Extract Type | Total Polyphenol Content (mg GAE/g DW) | Total Flavonoid Content (mg RE/g DW) | Reference |

| Populus nigra | 50% Hydroethanolic | 32.83 | 4.45 | [3] |

| Water-refluxed | 23.83 | 2.79 | [3] | |

| Populus alba | 50% Hydroethanolic | 20.92 | 2.94 | [3] |

| Water-refluxed | 19.26 | 2.15 | [3] | |

| Populus × euramericana | 50% Hydroethanolic | 33.37 | 3.93 | [3] |

| Water-refluxed | 27.90 | 3.07 | [3] |

Experimental Protocols

The extraction and quantification of this compound-like compounds from Salicaceae plant material are critical for accurate analysis and further research. The following protocols are detailed methodologies based on established practices.

Protocol 1: Extraction of Phenolic Compounds from Salicaceae Bark

This protocol is adapted from sequential extraction methods used for Populus bark.[4][5]

1. Sample Preparation:

-

Collect fresh bark material from the desired Salix or Populus species.

-

Air-dry or freeze-dry the bark to a constant weight.

-

Grind the dried bark into a fine powder (e.g., passing through a 40-mesh sieve).

2. Sequential Soxhlet Extraction:

-

Place the powdered bark material (e.g., 10 g) into a cellulose (B213188) thimble.

-

Perform sequential extraction in a Soxhlet apparatus with solvents of increasing polarity. A typical sequence is: a. n-Hexane (8 hours) - to remove nonpolar compounds like lipids and waxes. b. Dichloromethane (8 hours) - to extract compounds of intermediate polarity. c. Ethyl acetate (B1210297) (8 hours) - to extract a broad range of phenolic compounds. d. Methanol (B129727) (8 hours) - to extract more polar phenolic glycosides.

-

After each solvent extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.

3. Further Purification (Optional):

-

The crude extracts can be further purified using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

Protocol 2: Quantification of Salicinoids by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method based on common practices for analyzing salicinoids in Salix and Populus extracts.[2][6]

1. Sample Preparation:

-

Accurately weigh a known amount of the dried extract (e.g., 10 mg).

-

Dissolve the extract in a known volume of HPLC-grade methanol or a methanol-water mixture (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 60% B

-

25-30 min: 60% to 10% B

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detector: Diode Array Detector (DAD) or UV detector set at a wavelength suitable for salicinoids (e.g., 270 nm).

3. Quantification:

-

Prepare a series of standard solutions of this compound (if available) or a related standard like salicin at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of the target compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, visualize a typical experimental workflow for the extraction and analysis of this compound-like compounds and the key inflammatory signaling pathways they are known to modulate.

References

- 1. Identification and Accumulation of Phenolic Compounds in the Leaves and Bark of Salix alba (L.) and Their Biological Potential [mdpi.com]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. Populus alba - EUFORGEN European forest genetic resources programme [euforgen.org]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 5. researchgate.net [researchgate.net]

- 6. The extraction of bioactive compounds from white willow bark (Salix. alba) and their application in food [researchrepository.ucd.ie]

A Deep Dive into the Taxonomical Variation of Phenolic Glycosides in Aspen Trees

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Populus, commonly known as aspen, poplar, and cottonwood, represents a significant component of Northern Hemisphere ecosystems. These trees are not only ecologically important but are also a rich source of a diverse array of secondary metabolites, among which phenolic glycosides are of particular interest due to their roles in plant defense and their potential pharmacological applications. This technical guide provides a comprehensive overview of the taxonomical variation of phenolic glycosides in aspen trees, detailing quantitative differences, experimental methodologies for their analysis, and the underlying biosynthetic pathways.

Quantitative Variation of Phenolic Glycosides in Aspen Species

Aspen trees produce a variety of phenolic glycosides, with salicortin (B1681395) and tremulacin (B192548) being two of the most abundant and well-studied compounds. Their concentrations can vary significantly between different aspen species, among clones within a species, and even in response to environmental factors. This variation is a key aspect of the chemical ecology of aspens and has significant implications for their interactions with herbivores and pathogens.

Below is a summary of quantitative data on major phenolic glycosides found in the leaves of various Populus species, compiled from multiple studies. These values highlight the considerable chemical diversity within the genus.

| Populus Species | Phenolic Glycoside | Concentration Range (% dry weight) | Reference |

| P. tremuloides (Quaking Aspen) | Total Phenolic Glycosides | <1 to 16% | [1][2] |

| Salicortin | 1 to 8% | [2] | |

| Tremulacin | 1 to 8% | [2] | |

| Salicin | <1% | [2] | |

| Tremuloidin | <1% | [2] | |

| P. tremula (Eurasian Aspen) | Salicin | 0.05 to 0.24% | [3] |

| Tremulacin | 0.01 to 0.4% | [3] | |

| 2'-O-cinnamoyl-salicortin | up to 0.21% | [3] | |

| P. tremula x P. alba (Hybrid) | Total Salicinoids | High in control, minimal in genetically modified | [4] |

| P. nigra (Black Poplar) | Total Polyphenols (in buds) | 2.38 to 3.28% | [5][6] |

| P. alba (White Poplar) | Total Polyphenols (in buds) | 1.93 to 2.09% | [5] |

| P. x euramericana (Hybrid) | Total Polyphenols (in buds) | 2.79 to 3.34% | [5] |

| P. tomentosa | Salicylates | High (dominant) | [7][8] |

| P. beijingensis | Salicylates | Low | [8] |

Note: The concentrations of phenolic glycosides can be influenced by numerous factors including genetics, age of the tree, tissue type, season, and environmental stressors such as herbivory and nutrient availability.[1][9][10]

Experimental Protocols for Phenolic Glycoside Analysis

The accurate quantification and identification of phenolic glycosides are crucial for understanding their ecological roles and potential applications. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant analytical techniques employed for this purpose.[3][11][12][13]

Sample Preparation and Extraction

Proper sample handling is critical to prevent the degradation of these often labile compounds.[14][15]

Protocol for Leaf Tissue Extraction: [12]

-

Harvesting and Storage: Freshly collected leaf material should be immediately flash-frozen in liquid nitrogen and stored at -80°C until extraction to minimize enzymatic degradation.

-

Lyophilization and Grinding: Frozen leaves are lyophilized (freeze-dried) to remove water and then ground into a fine powder using a ball mill or mortar and pestle.

-

Extraction:

-

Weigh approximately 10 mg of the dried leaf powder into a microcentrifuge tube.

-

Add 1 mL of cold (4°C) extraction solvent, typically a mixture of methanol (B129727), chloroform, and water. A deuterated internal standard, such as salicylic (B10762653) acid-d6, is often included for accurate quantification.

-

Vortex the mixture thoroughly and then centrifuge at a high speed in a chilled centrifuge.

-

-

Supernatant Collection and Preparation for Analysis:

-

Carefully collect the supernatant.

-

Evaporate the solvent to dryness using a speed vacuum concentrator.

-

Reconstitute the dried extract in a small volume of a suitable solvent mixture (e.g., methanol and 0.1% aqueous formic acid) just before analysis.

-

UHPLC-ESI/TOFMS Analysis

This method allows for the rapid separation and sensitive detection of a wide range of phenolic glycosides.[3][11][13]

Typical UHPLC-MS Parameters:

-

Chromatographic Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both typically acidified with a small amount of formic acid (e.g., 0.1%), is used to elute the compounds.

-

Flow Rate: A flow rate of around 0.3 to 0.5 mL/min is standard.

-

Injection Volume: Typically 1-5 µL of the reconstituted extract is injected.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of phenolic glycosides. A time-of-flight (TOF) mass analyzer provides high-resolution mass data for accurate compound identification.

Biosynthesis and Regulation of Phenolic Glycosides

Phenolic glycosides in aspen are synthesized via the shikimate and phenylpropanoid pathways.[16] Cinnamic acid, derived from the amino acid phenylalanine, serves as a key precursor.[16][17][18]

The biosynthesis of complex salicylates like salicortin involves multiple enzymatic steps, including the formation of a salicyl moiety and a 6-hydroxy-2-cyclohexen-on-oyl (HCH) moiety, both of which are derived from phenylpropanoid precursors.[17] The genetic and environmental regulation of these pathways leads to the observed taxonomical variation in phenolic glycoside profiles.

Below are diagrams illustrating the key biosynthetic pathway, a typical experimental workflow for phenolic glycoside analysis, and the factors influencing their variation.

Caption: Generalized biosynthetic pathway of major phenolic glycosides in aspen.

Caption: Workflow for the analysis of phenolic glycosides in aspen leaves.

Caption: Factors influencing the taxonomical variation of phenolic glycosides.

References

- 1. Aspen Secondary Chemistry | USU [extension.usu.edu]

- 2. fs.usda.gov [fs.usda.gov]

- 3. UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Gycosides in Populus tremula Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenolic composition and antioxidant properties of poplar bud (Populus nigra) extract: individual antioxidant contribution of phenolics and transcriptional effect on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. "Phenotypic Variation in Phytochemical Defense of Trembling Aspen in We" by Richard L. Lindroth, Stuart C. Wooley et al. [digitalcommons.usu.edu]

- 10. Phenotypic Variation in Phytochemical Defense of Trembling Aspen in Western North America: Genetics, Development, and Geography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UHPLC-ESI/TOFMS determination of salicylate-like phenolic gycosides in Populus tremula leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus Tremula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Chemical analysis of phenolic glycosides: Art, facts, and artifacts" by R.L. Lindroth and M.S. Pajutee [digitalcommons.usu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Role of Salicinoids in Plant-Herbivore Interactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of salicinoids in mediating the intricate interactions between plants, primarily of the Salicaceae family (e.g., poplars and willows), and their herbivores. Salicinoids, a class of phenolic glycosides, are pivotal to plant defense, acting as potent deterrents and toxins to a wide array of herbivores. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways to facilitate a comprehensive understanding of this critical ecological relationship.

Introduction to Salicinoids and Plant Defense

Salicinoids are a diverse group of plant secondary metabolites characterized by a salicyl alcohol core linked to a glucose moiety, which is often further acylated.[1] These compounds are hallmarks of the Salicaceae family and serve as a primary defense mechanism against herbivory.[2] Their presence can significantly influence herbivore feeding behavior, growth, survival, and reproductive success.[3][4] The defensive efficacy of salicinoids is largely attributed to their bitter taste and toxicity upon ingestion. While some specialist herbivores have evolved mechanisms to detoxify or sequester these compounds, for many generalist herbivores, salicinoids represent a formidable chemical barrier.[5]

Quantitative Insights into Salicinoid-Mediated Defense

The concentration and composition of salicinoids can vary considerably among different plant species, genotypes, and even within different tissues of the same plant, leading to variable effects on herbivores. The following tables summarize quantitative data from various studies, highlighting these differences and their ecological consequences.

Table 1: Salicinoid Concentrations in Populus Species

| Populus Species/Hybrid | Tissue | Salicinoid | Concentration (% dry weight) | Reference |

| P. tremuloides | Leaves | Salicortin (B1681395) | 1.9 - (-2.34) | |

| P. tremuloides | Leaves | HCH-salicortin | Not specified | |

| P. nigra | Leaves | Total Salicylic (B10762653) Compounds | 4.714 (as salicin) | |

| P. x berolinensis | Leaves | Total Salicylic Compounds | 4.714 (as salicin) | |

| P. ciliata (male) | Not specified | Populin & Salicin | Lower than females | |

| P. ciliata (female) | Not specified | Populin & Salicin | Higher than males | |

| P. deltoides x trichocarpa | Not specified | Salicortin, HCH-salicortin, Tremulacin | Not specified | |

| Populus spp. | Bark | Total Salicylates | 0.5 - 10 | |

| Populus spp. | Leaves | Total Salicylates | up to 15 |

Table 2: Effects of Salicinoids on Herbivore Performance

| Herbivore Species | Plant/Diet | Salicinoid Treatment | Effect | Quantitative Data | Reference |

| Lymantria dispar (Gypsy moth) | Artificial Diet | Salicortin, Tremulacin, Salicin | Inhibitory impact on growth | - | |

| Anoplophora glabripennis (Asian longhorned beetle) | Artificial Diet | Salicinoid Extract | Reduced feeding and egg development | >90% reduction in egg development at ~1.3% dry weight | |

| Orygia leucostigma | P. tremula x P. alba (UGT71L1-KO) | Reduced salicinoids | Increased preference for knockout plants | - | |

| Lymantria dispar | P. x canescens (SOT1 knockdown) | Decreased sulfated salicinoids | No effect on feeding preference | - | |

| Generalist chewing insects | Willows | Salicylic acid and related compounds | Reduced performance | - | |

| Gall midge | Willows | Salicylic acid-mediated resistance | Reduced larval survival | - |

Biosynthesis and Signaling of Salicinoids in Plant Defense

The biosynthesis of salicinoids is a complex process originating from the phenylpropanoid pathway. Recent research has begun to elucidate the key enzymatic steps and regulatory networks involved. Furthermore, the defensive role of salicinoids is intricately linked with broader plant defense signaling pathways, most notably the salicylic acid (SA) pathway.

Salicinoid Biosynthesis Pathway

The production of salicinoids begins with the conversion of cinnamic acid to salicyl alcohol, which is then glycosylated to form salicin. Further modifications, such as acylation, lead to the vast diversity of salicinoid structures observed in nature. A key enzyme in this pathway is a UDP-dependent glycosyltransferase, UGT71L1, which has been shown to be essential for the biosynthesis of major salicinoids like salicortin and tremulacin.

References

- 1. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Salicinoid phenolics reduce adult Anoplophora glabripennis (Cerambicidae: Lamiinae) feeding and egg production [scholarsphere.psu.edu]

- 4. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Arsenal of Poplar: An In-depth Guide to the Ecological Roles and Analysis of Populus Secondary Metabolites

Abstract

The genus Populus, encompassing poplars, aspens, and cottonwoods, represents a cornerstone of Northern Hemisphere ecosystems and a valuable resource for various industries. The ecological success of these trees is intimately linked to their complex chemical defense systems, primarily orchestrated by a diverse array of secondary metabolites. This technical guide provides a comprehensive overview of the chemical ecology of Populus secondary metabolites, with a focus on phenolic glycosides (salicinoids) and condensed tannins. We delve into their biosynthesis, their critical roles in mediating interactions with herbivores and pathogens, and the intricate signaling pathways that regulate their production. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the extraction and quantification of these compounds, alongside a quantitative analysis of their distribution within different Populus species and tissues.

Introduction

Populus species have evolved a sophisticated chemical defense system to counteract a wide range of biotic and abiotic stresses[1][2]. This defense is largely mediated by the production and accumulation of a variety of secondary metabolites, which are not directly involved in the primary processes of growth and development but are crucial for survival and interaction with the environment[1][3]. The primary classes of these defensive compounds in Populus are derived from the shikimate-phenylpropanoid pathway and include phenolic glycosides and condensed tannins[1][3]. These compounds play a significant role in deterring herbivores, inhibiting pathogen growth, and influencing ecosystem processes such as nutrient cycling[1][4][5]. Understanding the chemical ecology of these metabolites is not only fundamental to forest ecology but also holds potential for applications in agriculture, medicine, and biofuel production. This guide aims to provide a detailed technical resource on the core aspects of Populus secondary metabolism.

Major Classes of Populus Secondary Metabolites

The chemical defense portfolio of Populus is dominated by two major classes of phenolic compounds: salicinoids and condensed tannins.

Phenolic Glycosides (Salicinoids)

Salicinoids are a group of phenolic glycosides unique to the Salicaceae family. They are characterized by a salicin (B1681394) core, which is often esterified with various aromatic acids[6]. Two of the most abundant and well-studied salicinoids in Populus are salicortin (B1681395) and tremulacin, which can reach high concentrations in leaf tissues[4][5]. These compounds are known for their toxicity and deterrent effects against a wide range of insect herbivores[4][5]. The biosynthesis of salicinoids is a complex process that is still being fully elucidated, but it is known to originate from the phenylpropanoid pathway[7].

Condensed Tannins

Condensed tannins, also known as proanthocyanidins, are polymers of flavonoid units. Their concentrations can be substantial, occasionally reaching up to 30% of the leaf dry weight in species like Populus tremuloides[5]. While their role as a defense against insect herbivores is sometimes debated, they are generally considered to be important in defending against pathogens and can influence the decomposition of leaf litter, thereby affecting nutrient cycling in the ecosystem[1][8].

Quantitative Data on Populus Secondary Metabolites

The concentration of secondary metabolites in Populus can vary significantly depending on the species, genotype, tissue type, age of the tissue, and environmental conditions such as herbivory pressure[9][10]. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Phenolic Glycosides in Populus Species

| Populus Species | Tissue | Compound | Concentration (% dry weight) | Reference |

| P. tremuloides | Leaf | Salicortin | 1 - 15 | [5] |

| P. tremuloides | Leaf | Tremulacin | 1 - 15 | [5] |

| P. tremuloides | Leaf | Salicin | < 1 | [5] |

| P. tremuloides | Leaf | Tremuloidin | < 1 | [5] |

| P. nigra | Leaf | Salicin | Comparable to wild populations | [11] |

| P. ×berolinensis | Leaf | Salicylic (B10762653) compounds | 47.14 mg/g | [12] |

| P. nigra | Leaf | Salicylic compounds | Lower than P. x berolinensis | [12] |

Table 2: Concentration of Condensed Tannins in Populus Species

| Populus Species | Tissue | Concentration (% dry weight) | Reference |

| P. tremuloides | Leaf | Up to 30 | [5] |

| P. tremuloides | Leaf (after defoliation) | Generally increases | [5] |

| P. nigra | Wood | Enriched in flavonoids | [13] |

Table 3: Impact of Herbivory on Secondary Metabolite Concentrations

| Populus Species | Herbivore | Tissue | Change in Salicinoids | Change in Condensed Tannins | Reference |

| P. tremuloides | Artificial defoliation | Leaf | Slight to no increase in salicortin and tremulacin | General increase | [5] |

| P. tremuloides | Lymantria dispar | Reflushed leaves | 8.4-fold increase | - | [9] |

| P. nigra | Lymantria dispar | Leaf, Wood, Bark, Root | Organ-specific changes | Organ-specific changes | [10][14] |

Experimental Protocols

Accurate quantification and characterization of Populus secondary metabolites are crucial for research in this field. Below are detailed methodologies for the extraction and analysis of these compounds.

Extraction of Phenolic Compounds from Populus Bark

This protocol describes a sequential Soxhlet extraction method for isolating phenolic compounds from poplar bark.

Materials:

-

Dried and ground Populus bark

-

Soxhlet extractor

-

Solvents in increasing order of polarity: n-hexane, dichloromethane, ethyl acetate, methanol, and water.

-

Rotary evaporator

Procedure:

-

Place the ground bark sample in a thimble and insert it into the Soxhlet extractor.

-

Perform sequential extractions for 24 hours with each solvent, starting with n-hexane and progressing to water[15][16][17].

-

After each extraction, collect the solvent containing the extract.

-

Evaporate the solvent from each fraction using a rotary evaporator to obtain the crude extracts[16][17].

-

The resulting extracts can be further fractionated using flash column chromatography[15][16][17].

Quantification of Condensed Tannins (Butanol-HCl Assay)

This colorimetric assay is a standard method for quantifying condensed tannins.

Materials:

-

Freeze-dried and ground plant tissue

-

Extraction solution: 70:30 acetone/water (v/v)

-

Butanol-HCl reagent (95:5 v/v)

-

Ferric ammonium (B1175870) sulfate (B86663) solution (2% in 2N HCl)

-

Purified condensed tannins (for standard curve)

-

Spectrophotometer

Procedure for Soluble Condensed Tannins:

-

Extract a known weight of the plant tissue (e.g., 10 mg) with the acetone/water solution[18].

-

Centrifuge the sample and collect the supernatant.

-

Take an aliquot of the supernatant and add the butanol-HCl reagent and the ferric ammonium sulfate solution.

-

Cool the samples to room temperature and measure the absorbance at 550 nm.

-

Quantify the condensed tannin concentration using a standard curve prepared with purified condensed tannins[19][20].

Procedure for Insoluble Condensed Tannins:

-

Use the pellet remaining after the soluble tannin extraction.

-

Add the butanol-HCl reagent and ferric ammonium sulfate solution directly to the pellet[19][20].

-

Follow steps 4-6 from the soluble tannin procedure.

Analysis of Phenolic Glycosides by HPLC-DAD-ESI/MS

High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry is a powerful technique for the identification and quantification of individual phenolic glycosides.

Materials:

-

Plant extract (e.g., methanolic extract)

-

HPLC system with a DAD and ESI/MS detector

-

Reverse-phase C18 column

-

Mobile phase: Acetonitrile (B52724) and water (both with a small percentage of formic acid)

-

Standards of known phenolic glycosides

Procedure:

-

Prepare a plant extract, for example, using methanol.

-

Filter the extract through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Perform a gradient elution, starting with a low concentration of acetonitrile and gradually increasing it.

-

Monitor the elution of compounds using the DAD at specific wavelengths (e.g., 270 nm for salicinoids).

-

Use the ESI/MS to obtain mass spectra of the eluting peaks for identification.

-

Quantify the compounds by comparing their peak areas to those of authentic standards[12].

Signaling Pathways in Populus Defense

The production of secondary metabolites in Populus is tightly regulated by complex signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is predominantly activated in response to wounding and herbivore attack[21][22].

Caption: Jasmonic acid signaling pathway in response to herbivory.

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is primarily induced by biotrophic and hemibiotrophic pathogens[23][24].

Caption: Salicylic acid signaling pathway in response to pathogens.

Crosstalk between JA and SA Signaling

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to specific threats[25][26][27]. For instance, the activation of the SA pathway can suppress JA-mediated responses, and vice versa. This crosstalk is a critical area of research for understanding how plants prioritize their defense strategies. Key components in this crosstalk include transcription factors like WRKYs and the NONEXPRESSOR OF PR GENES1 (NPR1) protein[23][25].

Caption: Antagonistic crosstalk between JA and SA signaling pathways.

Experimental Workflow for Metabolomic Analysis

A typical metabolomics workflow for studying Populus secondary metabolites involves several key steps, from sample collection to data analysis.

References

- 1. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) Plant Secondary Metabolites with an Overview of Populus (2021) | Ali Movahedi | 30 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. fs.usda.gov [fs.usda.gov]

- 6. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compensatory phenolic induction dynamics in aspen after aphid infestation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Deciphering organ-specific chemical changes following insect herbivory in Populus nigra using comparative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Enhanced bioproduction of phenolic compounds from Populus nigra L. using temporary immersion bioreactors and metabolomics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Tissue ontogeny and chemical composition influence bacterial biodiversity in the wood and shoot tip of Populus nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering organ‐specific chemical changes following insect herbivory in Populus nigra using comparative metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Tissue and cellular localization of condensed tannins in poplar roots and potential association with nitrogen uptake [frontiersin.org]

- 20. Tissue and cellular localization of condensed tannins in poplar roots and potential association with nitrogen uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. thepharmajournal.com [thepharmajournal.com]

A Technical Guide to the Identification of Novel Phenolic Compounds from Poplar Leaves

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying new phenolic compounds from poplar (Populus spp.) leaves. It includes a summary of recently identified compounds, detailed experimental protocols, and visualizations of the analytical workflow and relevant biological pathways.

Introduction

Poplar species are a rich source of bioactive phenolic compounds, which have garnered significant interest for their potential therapeutic applications, including antioxidant and anti-inflammatory properties.[1][2] The diverse chemical landscape of poplar leaves continues to yield novel phenolic structures, necessitating robust and systematic approaches for their discovery and characterization. This guide outlines the key steps and techniques involved in this process, from sample collection to structural elucidation and biological pathway analysis.

Newly Identified Phenolic Compounds in Populus Species

Recent research has led to the identification of several new and noteworthy phenolic compounds from various poplar species. The following table summarizes these findings, providing a snapshot of the chemical diversity within the genus.

Table 1: Recently Identified Phenolic Compounds in Populus Species

| Compound Name | Populus Species | Compound Class | Notes |

| 6′-O-caffeoylsalicin | Populus alba | Phenolic Glycoside | A new natural compound.[3] |

| Salicyl ether | Populus alba | Simple Phenol | A novel plant metabolite.[4] |

| Ferulic acid glucoside | Populus nigra | Phenolic Acid Derivative | Not previously documented in the Populus genus.[5] |

| Populoside isomer | Populus nigra, P. × candicans | Phenolic Glycoside | Tentatively identified for the first time.[6] |

| Salicyloyl-salicin | Populus nigra, P. × candicans | Phenolic Glycoside | Newly identified in these species.[7] |

| Caffeoyl-salicortin | Populus nigra, P. × candicans | Phenolic Glycoside | Newly identified in these species.[7] |

| 32 new compounds | Populus nigra | Flavan-3-ols, Proanthocyanidins, Flavonols, Salicinoids | 17 of these were not previously identified in the Populus genus.[8][9] |

Quantitative Analysis of Phenolic Content

The overall phenolic and flavonoid content can vary significantly between different poplar species and even within the same species under different environmental conditions. The following table presents a summary of total phenolic and flavonoid content from various studies.

Table 2: Total Phenolic and Flavonoid Content in Populus Leaf and Bud Extracts

| Populus Species/Hybrid | Total Phenolic Content (mg/g dry weight) | Total Flavonoid Content (mg/g dry weight) | Reference |

| Populus nigra | 32.83 (mg GAE/g) | 4.45 (mg RE/g) | [10] |

| Populus alba | 20.92 (mg GAE/g) | 2.15 (mg RE/g) | [10] |

| Populus × euramericana | 33.37 (mg GAE/g) | 3.88 (mg QE/g) | [10] |

| Populus nigra | - | 8.02 (mg QE/g) | [11] |

| Populus × berolinensis | 47.14 (mg salicin (B1681394) equivalents/g) | - | [11] |

| Populus nigra (buds) | 180 (mg CAE/g) | - | [1][12] |

| Populus × canadensis (buds) | 145.54 (mg GAE/g) | 126.23 (mg QE/g) | [12] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; QE: Quercetin Equivalents; CAE: Caffeic Acid Equivalents.

Experimental Protocols

The identification of new phenolic compounds is a multi-step process that involves careful sample preparation, extraction, fractionation, and structural analysis. The following is a synthesized protocol based on methodologies reported in the literature.[3][4][6][11][13][14][15][16][17][18][19][20]

-

Collection: Collect fresh poplar leaves and immediately freeze them in liquid nitrogen to quench metabolic processes.

-

Lyophilization: Freeze-dry the leaves to remove water without degrading thermolabile compounds.

-

Grinding: Grind the dried leaves into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A common and effective solvent system for phenolic compounds is 80% aqueous methanol (B129727) or ethanol.

-

Procedure:

-

Macerate the powdered leaf material in the chosen solvent at a ratio of 1:10 (w/v).

-

Sonication or shaking can be used to enhance extraction efficiency.

-

Perform the extraction for a defined period, for example, 2 hours at room temperature.

-

Filter the mixture and repeat the extraction process on the residue to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This will separate compounds based on their polarity.

-

-

Column Chromatography:

-

Subject the most promising fraction (often the ethyl acetate or n-butanol fraction for phenolics) to column chromatography.

-

Use stationary phases like silica (B1680970) gel or Sephadex LH-20.

-

Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the compounds into fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions using preparative or semi-preparative HPLC with a C18 column.

-

Use a gradient elution system, typically with acidified water and methanol or acetonitrile (B52724) as the mobile phases.

-

Monitor the elution profile with a Diode Array Detector (DAD) to obtain UV spectra of the separated peaks.

-

-

Structural Elucidation:

-

Mass Spectrometry (MS): Couple HPLC to an Electrospray Ionization Mass Spectrometer (ESI-MS) to determine the molecular weight and fragmentation patterns of the isolated compounds. High-resolution MS provides accurate mass data for molecular formula determination.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized phenolic compounds, GC-MS can be employed for separation and identification.[14][16][21]

-

Nuclear Magnetic Resonance (NMR): For novel compounds, comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for unambiguous structure elucidation.[3][22][23][24][25]

-

Visualizations

The following diagram illustrates the comprehensive workflow for the identification of new phenolic compounds from poplar leaves.

The biosynthesis of flavonoids and other phenolic compounds originates from the phenylpropanoid pathway. This pathway is crucial for the production of the diverse array of phenolics found in poplar leaves.

Flavonoids isolated from poplar and other plants are known to modulate various intracellular signaling pathways, contributing to their anti-inflammatory and antioxidant effects. The NF-κB signaling pathway is a key regulator of inflammation and is a common target of flavonoids.[26]

Conclusion

The identification of new phenolic compounds from poplar leaves is a dynamic field of research with significant implications for drug discovery and development. The systematic application of modern analytical techniques, as outlined in this guide, is crucial for the successful isolation and structural elucidation of these novel bioactive molecules. The continued exploration of the chemical diversity of Populus species will undoubtedly lead to the discovery of new compounds with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic Compounds from Leaves of <i>Populus alba</i> - ProQuest [proquest.com]

- 4. Phenolic Compounds from Populus alba L. and Salix subserrata Willd. (Salicaceae) Counteract Oxidative Stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Enhanced bioproduction of phenolic compounds from Populus nigra L. using temporary immersion bioreactors and metabolomics [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Enhanced bioproduction of phenolic compounds from Populus nigra L. using temporary immersion bioreactors and metabolomics [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Polyphenolic Composition and the Antioxidant Properties of the Leaves of Poplar (Populus spp.) Various Species and Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. HPLC-DAD-ESI-MS analysis of phenolic compounds during ripening in exocarp and mesocarp of tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC-DAD-ESI-MS Analysis for Simultaneous Quantitation of Phenolics in Taiwan Elderberry and Its Anti-Glycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. ukm.my [ukm.my]

- 24. researchgate.net [researchgate.net]

- 25. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]